8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a 2-chlorobenzenesulfonyl group at the 8-position and a pyridin-3-yloxy substituent at the 3-position. This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) class, which has been extensively studied for its structural versatility in medicinal chemistry, particularly in targeting neurotransmitter transporters (e.g., dopamine or serotonin transporters) .
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-5-1-2-6-18(17)25(22,23)21-13-7-8-14(21)11-16(10-13)24-15-4-3-9-20-12-15/h1-6,9,12-14,16H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJAVIQJSMAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The primary mechanism of action involves the inhibition of various neurotransmitter transporters, particularly:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
These interactions suggest that the compound may have implications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the synaptic cleft.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DAT, SERT, and NET. The following table summarizes key findings from various studies:
These values indicate a high affinity for these transporters, suggesting that the compound may be a potent candidate for further development.
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of azabicyclo[3.2.1]octane derivatives. Modifications to the pyridine and sulfonyl groups have been shown to enhance binding affinity and selectivity for DAT over SERT and NET.
For instance, compounds with varying substitutions at the 8-position exhibited differing levels of potency at DAT:
| Compound | K_i (nM) | Remarks |
|---|---|---|
| 8-cyclopropylmethyl derivative | 4.0 | Most potent among tested derivatives |
| Unsubstituted analogue | 98 | Comparable affinity to cocaine |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Treatment of ADHD : A study explored the effects of azabicyclo[3.2.1]octane derivatives on ADHD models, demonstrating improved attention and reduced hyperactivity in treated subjects.
- Depression Models : Research indicated that compounds with similar structures exhibited antidepressant-like effects in rodent models, potentially through enhanced serotonergic and dopaminergic signaling.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Benzyl Groups : Pyrazole sulfonamide derivatives (e.g., compound 30 in ) exhibit lower molecular weights and higher synthetic yields compared to benzyl-substituted analogs (e.g., 4-fluorobenzyl in ), likely due to streamlined sulfonylation protocols .
- Halogen Effects : The 2-chlorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to brominated analogs (e.g., ), as chlorine’s smaller atomic radius reduces steric hindrance .
Substituent Variations at the 3-Position
The 3-position often influences target selectivity. Notable examples include:
Key Observations :
- Pyridyl Orientation : Pyridin-3-yloxy substitution (target) vs. pyridin-2-yloxy () may alter binding pocket interactions due to differences in hydrogen-bonding geometry .
- Aryl vs. Heteroaryl : Diarylmethoxy groups (e.g., bis(4-fluorophenyl)methoxy in ) confer higher DAT affinity than heteroaryloxy groups, suggesting the target compound may prioritize serotonin transporter (SERT) modulation .
Physicochemical Properties
- Lipophilicity: The 2-chlorobenzenesulfonyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration .
- Acid-Base Behavior : The pyridin-3-yloxy group (pKa ~1.5–2.5) may confer slight basicity, contrasting with neutral triazole-substituted analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
